(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable electrophiles.
Coupling Reactions: The thiazole and azetidine rings are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and azetidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with various nucleophiles.
Scientific Research Applications
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The trifluoromethoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-23-13/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSSGYPMGLFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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